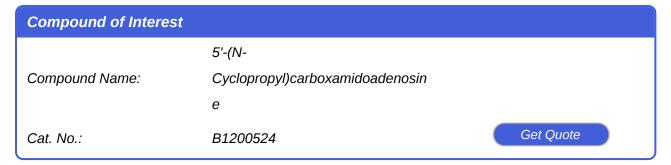


# primary literature review on 5'-(N-Cyclopropyl)carboxamidoadenosine

Author: BenchChem Technical Support Team. Date: December 2025



## 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**5'-(N-Cyclopropyl)carboxamidoadenosine** (CPCA) is a notable adenosine analog extensively utilized in pharmacological research. Primarily recognized as a potent and selective agonist for the A2 adenosine receptor, it plays a crucial role in elucidating the physiological functions mediated by this receptor subtype.[1][2] Its utility spans from studies on cyclic AMP (cAMP) production to investigations into its potential antipyretic and anticonvulsant activities.[2] This document provides a comprehensive overview of CPCA, consolidating quantitative data on its receptor binding and functional activity, detailing common experimental protocols, and visualizing its primary signaling pathway.

#### Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental in regulating a vast array of physiological processes. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The modulation of these receptors by selective agonists and antagonists holds significant therapeutic potential for cardiovascular, inflammatory, and



neurological disorders. **5'-(N-Cyclopropyl)carboxamidoadenosine** (CPCA) has emerged as a key chemical tool, demonstrating specific agonism at A2 adenosine receptors.[1][2] This specificity allows researchers to dissect the A2-mediated pathways from those activated by other adenosine receptor subtypes.

### **Pharmacology and Mechanism of Action**

CPCA exerts its biological effects by binding to and activating adenosine receptors. While it is primarily cited as an A2 receptor agonist, a thorough understanding requires examining its affinity and functional potency across all adenosine receptor subtypes.[1][2]

#### **Receptor Binding Affinity**

Binding affinity, typically quantified by the inhibition constant  $(K_i)$ , measures the concentration of a ligand required to occupy 50% of the receptors. A lower  $K_i$  value indicates a higher binding affinity. Data for CPCA and related compounds are often determined through competitive radioligand binding assays.

• Note: Specific K<sub>i</sub> values for CPCA across all receptor subtypes are not readily available in the provided search results. The tables below include data for structurally related and commonly used adenosine agonists to provide context for typical affinity ranges.

Table 1: Binding Affinity (Ki, nM) of Select Adenosine Receptor Agonists



Compound	A1 Receptor (K <sub>i</sub> , nM)	A2A Receptor (Kı, nM)	A3 Receptor (Kı, nM)	Species/Tis sue	Reference
ССРА	0.4	3900	-	Rat Brain	[3]
CGS 21680	3100	22	-	Rat	[4]
NECA	-	-	113	Rat Brain (cloned)	[5]
R-PIA	-	-	158	Rat Brain (cloned)	[5]
СРА	0.8	-	240	Rat Brain / Rat Brain (cloned)	[3][5]

CCPA: 2-Chloro-N6-cyclopentyladenosine; CGS 21680: 2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine; NECA: 5'-N-Ethylcarboxamidoadenosine; R-PIA: R-N6-phenylisopropyladenosine; CPA: N6-cyclopentyladenosine.

#### **Functional Potency**

Functional potency measures the concentration of an agonist required to elicit a 50% maximal response, expressed as the half-maximal effective concentration (EC<sub>50</sub>) or half-maximal inhibitory concentration (IC<sub>50</sub>).

Table 2: Functional Potency (EC50/IC50, nM) of CPCA and Related Agonists

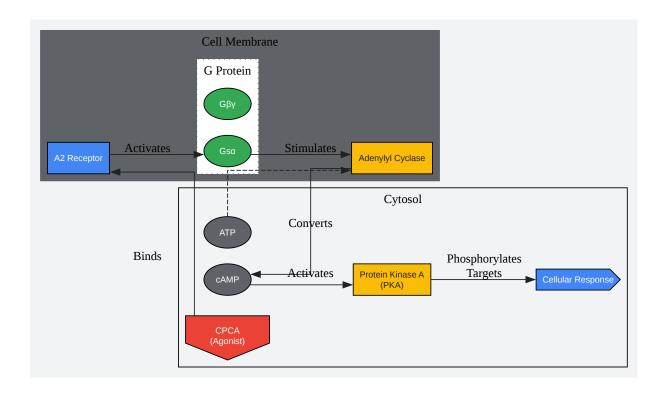


Compound	Assay	Receptor Target	Potency (nM)	Cell/Tissue System	Reference
CPCA	cAMP Production	A2 Receptor	5300 (EC50)	CHO-K1 Cells	[2]
ССРА	Adenylyl Cyclase Inhibition	A1 Receptor	33 (IC50)	Rat Fat Cell Membranes	[3]
ССРА	Adenylyl Cyclase Stimulation	A2 Receptor	3500 (EC₅o)	Human Platelet Membranes	[3]

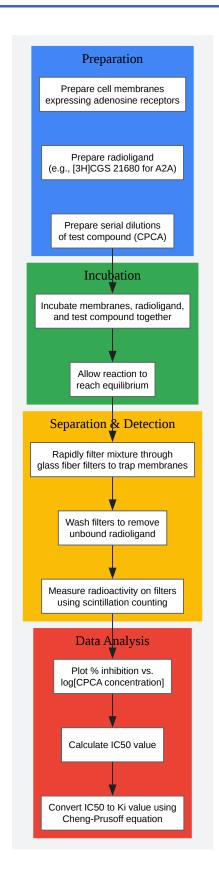
### **Signaling Pathway**

As an A2 receptor agonist, CPCA's primary mechanism of action involves the activation of the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response.









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